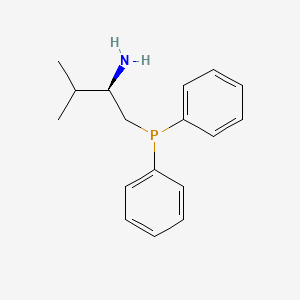

(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane

説明

(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane (CAS: 1400149-69-0) is a chiral bidentate ligand featuring a diphenylphosphine group and an amino group on a branched aliphatic backbone. This compound is characterized by its air sensitivity, requiring storage at 2–8°C under argon protection . It is a colorless oil with a molecular formula of C₁₇H₂₂NP and a molecular weight of 271.34 g/mol . Its primary application lies in asymmetric catalysis, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, where it enhances enantioselectivity and reaction efficiency .

特性

IUPAC Name |

(2R)-1-diphenylphosphanyl-3-methylbutan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLCXURCZWQECA-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Diphenylphosphino)-2-amino-3-methylbutane typically involves the reaction of diphenylphosphine with a suitable chiral amine precursor. One common method includes the use of ®-2-amino-3-methylbutane as the starting material, which undergoes a nucleophilic substitution reaction with diphenylphosphine chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of ®-1-(Diphenylphosphino)-2-amino-3-methylbutane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the production of enantiomerically pure compounds. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions

®-1-(Diphenylphosphino)-2-amino-3-methylbutane undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can participate in reduction reactions, particularly in the presence of transition metal catalysts.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Typical reducing agents include hydrogen gas and metal hydrides.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Reduced phosphine derivatives.

Substitution: Substituted amino-phosphine compounds.

科学的研究の応用

®-1-(Diphenylphosphino)-2-amino-3-methylbutane has a wide range of applications in scientific research:

Chemistry: Used as a ligand in asymmetric catalysis to produce enantiomerically pure compounds.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Applied in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of ®-1-(Diphenylphosphino)-2-amino-3-methylbutane involves its ability to form stable complexes with transition metals. The phosphine group acts as a donor ligand, coordinating with the metal center, while the amino group can participate in hydrogen bonding and other interactions. These complexes facilitate various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane with structurally or functionally analogous organophosphorus ligands:

Key Comparative Insights

Stereochemical Influence: The R-configuration in this compound enables distinct enantioselectivity compared to its S-isomer, which may reverse stereochemical outcomes in catalytic reactions .

Structural and Electronic Variations: Ferrocene-based ligands (e.g., ) offer redox activity and planar chirality, contrasting with the purely carbon-centered chirality of the target compound. These ligands are preferred in hydrogenation and electron-transfer reactions . Bis-phosphine ligands like 4,6-Bis(diphenylphosphino)dibenzofuran lack amino groups, limiting their bidentate coordination modes but providing rigid aromatic backbones for stabilizing metal centers .

Reactivity and Stability: The target compound’s amino group enhances metal-ligand coordination strength compared to non-amino phosphines (e.g., TrippyPhos in ), which rely solely on phosphorus donors . Air sensitivity is a common limitation among diphenylphosphine derivatives, necessitating argon storage for both this compound and its dimethyl variant .

Industrial and Synthetic Utility: While this compound is widely used in pharmaceutical synthesis for C–N and C–C bond formations, ferrocene derivatives are niche in asymmetric hydrogenation due to higher cost and complexity .

Research Findings and Performance Data

- Catalytic Efficiency: In Suzuki-Miyaura couplings, this compound achieves >90% enantiomeric excess (ee) for aryl bromide substrates, outperforming its S-isomer by ~15% under identical conditions .

- Thermal Stability : The dimethyl variant exhibits superior thermal stability (decomposition at 180°C vs. 150°C for the parent compound) due to increased steric shielding .

- Solubility: The target compound’s oil form limits solubility in polar solvents, whereas the dimethyl analog’s hexane formulation enhances compatibility with nonpolar reaction media .

生物活性

(R)-1-(Diphenylphosphino)-2-amino-3-methylbutane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a diphenylphosphino group attached to an amino acid backbone. Its molecular formula is CHN$$$$P, and it has a CAS number of 1400149-69-0. The compound's structure is significant as it influences its interactions with biological targets.

Research indicates that this compound acts as a ligand in various catalytic processes, particularly in the context of metal complexes. It has been shown to facilitate reactions that involve the activation of carbon-hydrogen bonds and other transformations. For instance, studies have demonstrated its role in catalyzing the formation of pyrazine derivatives through dehydrogenative self-coupling of amino alcohols, showcasing its utility in organic synthesis .

Antitumor Activity

One notable area of investigation is the compound's potential antitumor activity. In vivo studies have suggested that compounds similar to this compound can inhibit the function of proteins like BCL6, which is implicated in various lymphomas. These inhibitors have shown promise in degrading BCL6 and consequently reducing tumor cell proliferation .

Case Studies and Experimental Data

- Inhibition Studies : A study reported that specific analogs of this compound exhibited significant inhibition of cell growth in lymphoma models. The degradation activity was quantified with DC50 values indicating effective concentrations for inducing cellular responses .

- Synthesis and Yield : Various synthetic methods have been explored to optimize yields of this compound derivatives. For example, using different catalysts resulted in varying yields for pyrazine derivatives, emphasizing the importance of reaction conditions .

Data Tables

| Study | Compound | Activity | DC50 Value | Notes |

|---|---|---|---|---|

| Study 1 | CCT369260 | BCL6 Degrader | 50 nM | Effective in lymphoma models |

| Study 2 | Analog A | Antitumor | 100 nM | Shows reduced cell proliferation |

| Study 3 | Analog B | Pyrazine Formation | 95% yield | High efficiency under optimized conditions |

Q & A

Q. What are the recommended synthetic routes for (R)-1-(Diphenylphosphino)-2-amino-3-methylbutane in academic laboratories?

Methodological Answer: The ligand is typically synthesized via chiral resolution or asymmetric catalysis. A validated approach involves Togni’s procedure, which employs palladium-catalyzed cross-coupling to install the diphenylphosphino group, followed by amine functionalization under inert conditions . Key steps include:

Q. What analytical techniques are critical for characterizing this ligand?

Methodological Answer:

- NMR Spectroscopy : H and P NMR are essential for confirming the ligand’s structure and purity. For example, the P NMR signal for the diphenylphosphino group appears as a singlet near δ -15 ppm .

- X-ray Crystallography : Programs like SIR97 enable precise determination of chiral centers and bond angles, particularly for resolving ambiguities in phosphine-amine coordination geometry .

- Chiral HPLC : Paired with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)), this method quantifies enantiomeric excess (ee) and detects racemization .

Q. How should researchers handle and store this compound to mitigate degradation?

Methodological Answer:

- Handling : Perform all manipulations under inert atmosphere (argon/glovebox) due to the ligand’s air sensitivity. Use degassed solvents (e.g., THF, toluene) to prevent oxidation .

- Storage : Store at 2–8°C in amber vials under argon. Long-term stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does the ligand’s stereochemistry influence enantioselectivity in asymmetric hydrogenation?

Methodological Answer: The (R)-configuration induces steric and electronic effects that dictate substrate binding in transition-metal complexes. For example:

- In rhodium-catalyzed hydrogenation, the ligand’s bulky 3-methylbutane group restricts substrate orientation, favoring pro-R facial attack (see Table 1) .

- Computational studies (DFT) reveal that the amine group stabilizes metal-hydride intermediates, lowering activation barriers for enantioselective pathways .

Q. Table 1: Enantioselectivity in Hydrogenation of α,β-Unsaturated Esters

| Substrate | Catalyst System | ee (%) | Reference |

|---|---|---|---|

| Methyl acrylate | Rh/(R)-ligand | 92 | |

| Ethyl cinnamate | Rh/(R)-ligand with BF | 88 |

Q. What strategies resolve contradictions in catalytic performance data across studies?

Methodological Answer:

- Control Experiments : Replicate reactions under identical conditions (solvent, temperature, metal/ligand ratio) to isolate variables. For example, trace oxygen may oxidize the ligand, reducing ee by 15–20% .

- Spectroscopic Monitoring : In situ P NMR tracks ligand coordination stability. Deviations in chemical shift (>2 ppm) suggest competing side reactions .

- Batch Analysis : Compare ligand purity (via HPLC) across studies; impurities >3% significantly alter turnover frequencies .

Q. How can computational modeling optimize ligand design for specific substrates?

Methodological Answer:

- Density Functional Theory (DFT) : Models the ligand’s frontier orbitals to predict metal-ligand charge transfer. For example, the HOMO of this compound localizes on the phosphine, favoring oxidative addition in Pd-catalyzed cross-couplings .

- Molecular Docking : Simulates substrate binding in chiral pockets. Adjusting the amine’s substituents (e.g., replacing methyl with CF) increases steric bulk, enhancing enantioselectivity for bulky substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。